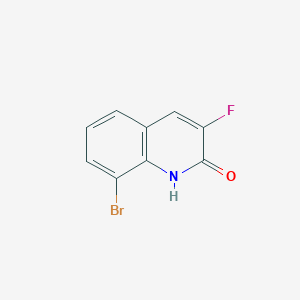

8-Bromo-3-fluoro-2-hydroxyquinoline

Description

General Overview of Quinoline (B57606) Derivatives in Academic Research

Quinoline, a bicyclic heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is not only of fundamental interest in organic chemistry but is also a prevalent core in a vast array of biologically active compounds and functional materials. researchgate.netresearchgate.netsigmaaldrich.com The versatility of the quinoline scaffold allows for functionalization at numerous positions, leading to a diverse range of derivatives with a wide spectrum of chemical and physical properties. nih.gov Researchers have extensively explored synthetic methodologies to access substituted quinolines, with classic name reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses being foundational. synblock.com Modern synthetic strategies continue to evolve, employing transition-metal catalysis and other advanced techniques to achieve greater efficiency and molecular diversity. mdpi.com The interest in quinoline derivatives stems from their broad applicability in fields such as medicinal chemistry, where they form the basis of numerous therapeutic agents, and materials science, where they are utilized in the development of dyes, sensors, and electronic materials. acs.orgmdpi.com

Significance of Halogen Substitution in Quinoline Scaffolds

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the quinoline framework has a profound impact on the molecule's physicochemical and biological properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. synblock.com For instance, the presence of a fluorine atom can alter the acidity of nearby functional groups and block metabolic pathways, thereby enhancing a drug's bioavailability and half-life. Bromine, being larger and more polarizable, can introduce specific steric and electronic effects, and can also serve as a handle for further synthetic transformations through cross-coupling reactions. The strategic placement of halogens on the quinoline ring is a key tool for medicinal chemists to fine-tune the properties of lead compounds. nih.gov

Research Context of 8-Bromo-3-fluoro-2-hydroxyquinoline within Hydroxyquinoline Chemistry

This compound is a specific example of a halogenated hydroxyquinoline that embodies the structural features discussed above. The "2-hydroxyquinoline" core exists in tautomeric equilibrium with its 2-quinolone form, with the latter often being the predominant tautomer. mdpi.com The presence of a bromine atom at the 8-position and a fluorine atom at the 3-position is expected to significantly modulate the electronic properties and reactivity of the quinoline ring system. Research into such specifically substituted quinolines is often driven by the quest for novel compounds with tailored properties for applications in areas like drug discovery and materials science. While specific research data on this compound is not widely available in public literature, its structural similarity to other studied halogenated quinolines places it within the broader context of developing new functional molecules. The investigation of such compounds contributes to a deeper understanding of structure-property relationships within the quinoline class.

Interactive Data Table of Related Compound Properties

Note: The following data is for structurally related compounds and is provided for comparative purposes due to the limited availability of specific data for this compound.

| Property | 8-Bromo-3-fluoroquinoline icm.edu.pl | 3-Bromo-8-fluoro-4-hydroxyquinoline sigmaaldrich.com | 8-Bromo-4-hydroxyquinoline nih.gov |

| Molecular Formula | C₉H₅BrFN | C₉H₅BrFNO | C₉H₆BrNO |

| Molecular Weight | 226.05 g/mol | 242.04 g/mol | 224.05 g/mol |

| Appearance | - | Solid | Solid |

| CAS Number | 834884-06-9 | 1065087-83-3 | 57798-00-2 |

| SMILES String | C1=CC2=CC(=CN=C2C(=C1)Br)F | Oc1c(Br)cnc2c(F)cccc12 | Oc1ccnc2c(Br)cccc12 |

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-3-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-3-1-2-5-4-7(11)9(13)12-8(5)6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUYWQNUGUWKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=O)C(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479782 | |

| Record name | 8-Bromo-3-fluoro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834883-96-4 | |

| Record name | 8-Bromo-3-fluoro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834883-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-3-fluoro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 8 Bromo 3 Fluoro 2 Hydroxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the connectivity and electronic environment of atoms within a molecule. For 8-Bromo-3-fluoro-2-hydroxyquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline (B57606) ring system. The proton at the C4 position is expected to be a doublet due to coupling with the adjacent fluorine atom at C3. The protons on the carbocyclic ring (C5, C6, and C7) would exhibit chemical shifts and coupling patterns influenced by the electron-withdrawing bromine atom at C8. The hydroxyl proton at C2 would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide crucial information about the carbon skeleton. The carbon atoms directly bonded to the electronegative fluorine (C3) and bromine (C8) atoms are expected to show characteristic shifts. The C2 carbon, bearing the hydroxyl group, would also have a distinct chemical shift. The remaining carbon signals would be assigned based on their expected chemical environments and through the use of two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. A single resonance would be expected for the fluorine atom at the C3 position. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. Furthermore, coupling between the fluorine and the adjacent proton at C4 would be observable in both the ¹H and ¹⁹F NMR spectra, providing definitive evidence for their proximity.

Expected NMR Data (Theoretical):

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity & Key Couplings |

| ¹H | 7.0 - 8.5 (aromatic CH) | H4: doublet (due to ³JH-F coupling) |

| 9.0 - 11.0 (OH) | Broad singlet | |

| ¹³C | 100 - 160 (aromatic C) | C3 & C8: significant shifts due to halogen substitution |

| 150 - 170 (C-OH) | ||

| ¹⁹F | -110 to -140 | Singlet or doublet (coupled to H4) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₉H₅BrFNO), the high-resolution mass spectrum (HRMS) would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This would result in two peaks of nearly equal intensity separated by two mass units.

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. Expected fragmentation pathways could include the loss of a hydrogen cyanide (HCN) molecule from the quinoline ring, cleavage of the C-Br bond, and loss of a CO molecule from the 2-hydroxyquinoline (B72897) tautomer (quinolin-2(1H)-one).

Expected Mass Spectrometry Data (Theoretical):

| Ion | m/z (relative to ⁷⁹Br) | Interpretation |

| [M]⁺ | 241.95 | Molecular ion |

| [M+2]⁺ | 243.95 | Isotopic peak due to ⁸¹Br |

| [M-HCN]⁺ | 214.95 | Loss of hydrogen cyanide |

| [M-CO]⁺ | 213.96 | Loss of carbon monoxide |

| [M-Br]⁺ | 162.04 | Loss of bromine radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key structural features.

The O-H stretching vibration of the hydroxyl group would likely appear as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1500-1650 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Expected IR Absorption Bands (Theoretical):

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| N-H stretch (amide tautomer) | 3000 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=O stretch (amide tautomer) | 1650 - 1690 |

| C=C / C=N stretch (aromatic) | 1500 - 1650 |

| C-F stretch | 1000 - 1200 |

| C-Br stretch | 500 - 650 |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions.

The analysis would reveal the planarity of the quinoline ring system and the precise orientation of the bromo and fluoro substituents. It would also elucidate the nature of the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially halogen bonding involving the bromine atom, which govern the crystal packing. The tautomeric form present in the solid state (2-hydroxyquinoline versus quinolin-2(1H)-one) would also be unambiguously determined.

Chiroptical Spectroscopy for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. This compound itself is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it would not exhibit a CD spectrum.

However, if this compound were to be used as a ligand to form a chiral complex with a metal ion, or if it were to be resolved into atropisomers (if rotational hindrance around a single bond is significant enough to allow for their isolation), then chiroptical spectroscopy would become a relevant and powerful tool for characterizing the stereochemistry of the resulting species. In its isolated, non-complexed form, this analysis is not applicable.

Computational and Theoretical Investigations of 8 Bromo 3 Fluoro 2 Hydroxyquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like 8-Bromo-3-fluoro-2-hydroxyquinoline. DFT studies on related 8-hydroxyquinoline (B1678124) (8-HQ) derivatives have successfully determined molecular geometries, vibrational frequencies, and electronic properties. research-nexus.netresearchgate.netnih.gov These calculations provide insights into how the introduction of bromine and fluorine atoms influences the molecule's characteristics.

Key parameters derived from DFT calculations include:

For this compound, DFT calculations would be essential to understand how the combined electronic effects of the bromo, fluoro, and hydroxyl groups dictate its reactivity and potential interaction mechanisms.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. rsc.org For this compound, docking simulations would be performed against various biological targets to predict its binding affinity and interaction modes.

The process typically involves:

Studies on other quinoline derivatives have shown successful docking into the active sites of enzymes like DNA gyrase, lanosterol (B1674476) 14-α-demethylase, and various kinases, revealing key binding interactions. acs.orgrsc.orgnih.gov For example, docking studies of other 8-hydroxyquinoline derivatives have shown binding energies ranging from -7.2 to -9.7 kcal/mol against different protein targets. acs.orgresearchgate.net

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

In silico ADME prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. These predictions help to identify candidates with favorable drug-like properties, reducing the likelihood of late-stage failures. nih.govnih.gov For this compound, various computational models would be used to predict its ADME profile and assess its compliance with established drug-likeness rules.

Key assessments include:

Based on its chemical structure (C₉H₅BrFNO), the properties for this compound can be calculated and compared against these criteria to estimate its potential as an orally administered drug.

Table 1: Calculated Physicochemical Properties for Drug-Likeness Assessment

| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 242.05 g/mol | < 500 Da |

| LogP (Lipophilicity) | ~2.5-3.0 (Estimated) | ≤ 5 |

| Hydrogen Bond Donors | 1 (from -OH) | ≤ 5 |

| Hydrogen Bond Acceptors | 3 (N, O, F) | ≤ 10 |

Note: The LogP value is an estimation based on similar structures and would require specific software for precise calculation. The predicted values suggest that the compound would likely adhere to Lipinski's Rule of Five.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and the stability of its interactions with a biological target. nih.gov While specific MD studies on this compound are not documented, this technique is commonly applied to quinoline derivatives to validate docking results and understand binding stability. nih.gov

An MD simulation would typically involve:

MD simulations on other quinoline-protein complexes have been used to confirm that the ligand remains stably bound within the active site, reinforcing the predictions made by molecular docking. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active at a specific biological target. nih.gov This model can then be used as a 3D query to screen large compound databases (virtual screening) to find novel, structurally diverse molecules with potential activity. nih.gov

The development and application of a pharmacophore model involving this compound would proceed as follows:

This approach has been successfully used with other quinoline derivatives to identify potential inhibitors for targets like DNA gyrase and various kinases, demonstrating its power in discovering new lead compounds. nih.govmdpi.com

Biological Activities and Mechanistic Studies of 8 Bromo 3 Fluoro 2 Hydroxyquinoline Derivatives

Antimicrobial Efficacy

The 8-hydroxyquinoline (B1678124) core is a well-established pharmacophore with known antimicrobial properties. nih.govelsevierpure.comwisdomlib.org Derivatives of this structure have been investigated for their efficacy against a spectrum of pathogens, including bacteria, fungi, viruses, and protozoa.

While specific studies on 8-bromo-3-fluoro-2-hydroxyquinoline are limited, research on analogous 8-hydroxyquinoline derivatives provides insights into their potential antimicrobial activity. For instance, various halogenated 8-hydroxyquinoline derivatives have demonstrated notable antibacterial and antifungal activities. mdpi.comnih.gov

New heterocyclic derivatives of 8-hydroxyquinoline have shown potent antimicrobial effects against several bacterial strains, in some cases exceeding the efficacy of standard antibiotics like Penicillin G. nih.gov For example, a derivative bearing a chlorine atom on the benzene (B151609) ring exhibited good activity against both Gram-positive and Gram-negative bacteria. nih.gov The nature and position of substituents on the 8-hydroxyquinoline ring, along with the structural characteristics of the tested molecules and the sensitivity of the bacterial strains, all play a role in the observed antimicrobial activity. nih.gov

In the context of antifungal research, a novel 8-hydroxyquinoline derivative, designated L14, has demonstrated potent and broad-spectrum antifungal activity. nih.gov In vitro experiments revealed that L14 had superior activity and lower cytotoxicity compared to the established antifungal clioquinol (B1669181). nih.gov Furthermore, L14 exhibited synergistic effects when combined with fluconazole (B54011) and showed significant inhibitory activity against the formation of hyphae and biofilms, which are crucial virulence factors for fungi like Candida albicans. nih.gov

The following table summarizes the antimicrobial activity of selected 8-hydroxyquinoline derivatives against various pathogens:

| Compound/Derivative | Pathogen(s) | Activity | Reference |

| 8-Hydroxyquinoline Derivatives | E. coli (ATCC35218), S. aureus (ATCC29213), V. parahaemolyticus (ATCC17802), P. aeruginosa (ATCC27853) | Remarkable antibacterial activity, superior to Penicillin G | nih.gov |

| 8-Hydroxyquinoline Derivative (L14) | Candida albicans | Potent and broad-spectrum antifungal activity, synergy with fluconazole | nih.gov |

| 8-Hydroxyquinoline | S. aureus, E. faecalis, C. albicans | Strong antimicrobial agent with low MIC | scialert.net |

| 8-Hydroxyquinoline Derivatives | Dental plaque-forming microorganisms | Differentially inhibitory | nih.gov |

The antimicrobial activity of 8-hydroxyquinoline and its derivatives is often attributed to their ability to chelate metal ions. These metal ions are essential for the metabolic processes of microorganisms, and their sequestration by these compounds can disrupt vital cellular functions, leading to growth inhibition or cell death. The lipophilicity of the molecule, influenced by substituents like bromine and fluorine, can also play a crucial role in its ability to cross microbial cell membranes and reach its intracellular targets.

The antiviral activity of some 8-hydroxyquinoline derivatives has been shown to increase with growing lipophilicity and the electron-withdrawing properties of substituents on the anilide ring. nih.gov This suggests that electronic and steric factors significantly influence the interaction of these compounds with viral targets.

Anticancer and Antiproliferative Potential

The 8-hydroxyquinoline scaffold is a key component in the design of numerous anticancer agents, acting through various mechanisms of action. frontiersin.orgmdpi.com The ability of these molecules to act as metal chelators is often directly related to their antiproliferative activity. frontiersin.org

Derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxic effects against a range of cancer cell lines. For example, 8-hydroxy-2-quinolinecarbaldehyde has shown notable in vitro cytotoxicity against human cancer cell lines, including MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1, and Hep3B. nih.gov

Metal complexes of 8-hydroxyquinoline derivatives have also been extensively studied for their anticancer properties. Copper(II) complexes of 8-hydroxyquinoline-benzohydrazones have shown high potential as anticancer agents, with a fluoro-substituted complex being particularly effective at inducing apoptosis and DNA double-strand breaks in melanoma cells. frontiersin.org Similarly, vanadium, nickel, and iron complexes of 8-hydroxyquinoline-derived Schiff bases have exhibited cytotoxicity against melanoma and colon cancer cell lines. mdpi.com

The following table presents the cytotoxic activity of selected 8-hydroxyquinoline derivatives and their metal complexes against various cancer cell lines:

| Compound/Derivative | Cancer Cell Line(s) | Cytotoxic Effect (IC50/GI50) | Reference |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | MTS50: 6.25 ± 0.034 µg/mL | nih.gov |

| 7-Pyrrolidinomethyl-8-hydroxyquinoline | Leukemia | Log GI50: -4.81 M | nih.gov |

| 7-Morpholinomethyl-8-hydroxyquinoline | Leukemia | Log GI50: -5.09 M | nih.gov |

| 7-Diethylaminomethyl-8-hydroxyquinoline | Leukemia | Log GI50: -5.35 M | nih.gov |

| 8-Aminoquinoline Glycoconjugate (17) | HCT 116, MCF-7 | IC50: 116.4 ± 5.9 µM (HCT 116), 78.1 ± 9.3 µM (MCF-7) | mdpi.com |

Studies have also shown that some 8-hydroxyquinoline derivatives can induce apoptosis, a form of programmed cell death, in cancer cells. For instance, a novel 8-hydroxyquinoline derivative, 91b1, was investigated for its anticancer activities in esophageal squamous cell carcinoma (ESCC) and was found to induce changes in the gene expression profile associated with cell death pathways. researchgate.net

The anticancer effects of 8-hydroxyquinoline derivatives are often mediated by their interaction with critical cellular targets involved in cancer progression. These targets include enzymes and signaling pathways that regulate cell division, proliferation, and metastasis.

One important target is topoisomerase I, an enzyme essential for DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. While direct evidence for this compound is not available, other quinoline (B57606) derivatives have been explored as topoisomerase inhibitors.

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, a process crucial for tumor invasion and metastasis. Some 8-hydroxyquinoline derivatives have been shown to inhibit MMPs, suggesting a potential mechanism for their anti-metastatic effects. nih.gov

Histone demethylases are another class of enzymes that have emerged as promising targets for cancer therapy. These enzymes play a role in epigenetic regulation, and their dysregulation is often observed in cancer. The 8-hydroxyquinoline scaffold has been identified as a privileged structure for the inhibition of 2-oxoglutarate-dependent enzymes, which include certain histone demethylases. nih.gov

Furthermore, some quinazoline (B50416) derivatives, which share a similar heterocyclic core, have been shown to inhibit Aurora A kinase, a key regulator of the cell cycle. nih.gov A compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective inhibitor of Aurora A, inducing cell cycle arrest and apoptosis in breast cancer cells. nih.gov

Neuroprotective and Central Nervous System (CNS) Activities

The 8-hydroxyquinoline scaffold has also been investigated for its potential in treating neurodegenerative diseases. nih.gov This activity is often linked to the ability of these compounds to chelate metal ions, such as iron and copper, which are implicated in the oxidative stress and protein aggregation associated with neurodegeneration.

While specific studies on the neuroprotective effects of this compound are not prevalent, research on related compounds provides a basis for their potential in this area. The ability of 8-hydroxyquinoline derivatives to act as iron chelators is a key mechanism for their neuroprotective effects. nih.gov

In vitro cytotoxic screening of some quinazoline derivatives has shown that the human CNS cancer cell line (SNB-75) was particularly sensitive to these compounds, suggesting potential for CNS-related applications. nih.gov

Modulation of Neurodegenerative Disease Markers (e.g., Amyloid-beta Aggregation, Cholinesterase Inhibition)

The aggregation of amyloid-beta (Aβ) peptides and the dysregulation of cholinesterase activity are key pathological hallmarks of Alzheimer's disease. Research into 8-hydroxyquinoline derivatives has revealed their potential to interfere with these processes.

A study on novel fluorinated 8-hydroxyquinoline-based metal ionophores has shed light on the anti-Aβ aggregation activities of these compounds. While not specifically focused on the 8-bromo-3-fluoro derivative, the study provides valuable insights into the role of fluorine substitution. It was found that fluorinated 8-hydroxyquinolines demonstrated improved anti-Aβ aggregation activities compared to their non-fluorinated counterparts. nih.gov For instance, several fluorinated clioquinol and PBT2 analogues exhibited EC₅₀ values for Aβ disaggregation in the low micromolar range. nih.gov This suggests that the electronegativity and unique properties of fluorine can enhance the therapeutic potential of the 8-hydroxyquinoline scaffold in targeting Aβ pathology. The mechanism is believed to involve the chelation of metal ions like copper and zinc, which are implicated in the aggregation and stabilization of Aβ plaques. nih.gov

The general class of 8-hydroxyquinoline derivatives has also been investigated for cholinesterase inhibition. By combining the structural features of the anti-Alzheimer's drug donepezil (B133215) with the metal-chelating 8-hydroxyquinoline core, researchers have developed hybrid compounds that target both Aβ aggregation and cholinesterases.

Catechol O-Methyltransferase (COMT) Inhibition

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic degradation of catecholamine neurotransmitters like dopamine (B1211576). Inhibition of COMT is a therapeutic strategy for conditions associated with altered dopamine signaling, such as Parkinson's disease.

Although specific research on the COMT inhibitory properties of this compound is limited, studies on other 8-hydroxyquinoline derivatives have demonstrated their potential as COMT inhibitors. The 8-hydroxyquinoline scaffold can act as a catechol surrogate, effectively binding to the active site of the enzyme. The introduction of various substituents on the quinoline ring can influence the potency and selectivity of these inhibitors.

It is plausible that the bromo and fluoro substituents on the this compound core could modulate its interaction with the COMT active site, potentially leading to inhibitory activity. However, dedicated enzymatic assays are required to confirm this hypothesis and determine the inhibitory potency.

Other Biologically Relevant Activities (e.g., Antioxidant, Anti-inflammatory)

In addition to their effects on specific enzymes and protein aggregation, 8-hydroxyquinoline derivatives possess other biological activities that are relevant to various pathological conditions.

The antioxidant properties of 8-hydroxyquinolines are well-documented. nih.govmdpi.com These compounds can scavenge free radicals and chelate redox-active metal ions, thereby mitigating oxidative stress, a common factor in many diseases, including neurodegeneration. nih.govmdpi.com The hydroxyl group at the 8-position is crucial for this antioxidant activity. mdpi.com The presence of electron-withdrawing groups like halogens can influence the redox potential of the molecule and, consequently, its antioxidant capacity. Studies on various substituted 8-hydroxyquinoline derivatives have shown a range of antioxidant activities, suggesting that the substitution pattern is a key determinant. nih.gov

Structure Activity Relationship Sar of Halogenated Hydroxyquinolines

Impact of Bromine and Fluorine Substituents on Biological Activity

The introduction of halogen atoms into the quinoline (B57606) ring is a well-established strategy for modulating biological activity. Bromine and fluorine, in particular, exert distinct and significant effects. Bromine, a larger and less electronegative halogen compared to fluorine, is known to increase lipophilicity, which can enhance membrane permeability and, consequently, cellular uptake. Several novel brominated quinoline derivatives have demonstrated potent cytotoxic activity against cancer cell lines. nih.gov For instance, certain brominated pyrimidoquinoline derivatives have shown IC50 values comparable to or even better than the standard drug doxorubicin. nih.gov

Fluorine substitution, on the other hand, offers a unique combination of properties. Its high electronegativity can alter the electronic distribution within the molecule, influencing pKa and the potential for hydrogen bonding. This can lead to enhanced binding affinity to target enzymes or receptors. nih.gov Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways and increase the metabolic stability of the compound, prolonging its therapeutic effect. nih.gov The presence of fluorine in the renowned fluoroquinolone antibiotics is a testament to its favorable impact on antibacterial activity. nih.gov

Positional Effects of Halogens on Pharmacological Profiles (e.g., C-3, C-8 Substitution)

The specific placement of substituents on the quinoline scaffold is paramount in determining the pharmacological outcome. The biological activity of quinoline derivatives is highly dependent on the substitution pattern. nih.govrsc.org

C-3 Substitution: The C-3 position of the quinoline ring is less commonly substituted than other positions like C-5, C-7, or C-8. However, substitution at this position can significantly impact activity. For example, in a series of proton-pump inhibitors, a 3-butyryl-8-methoxy-4-aminoquinoline derivative showed potent antisecretory and anti-ulcer effects. nih.gov A fluorine atom at the C-3 position, as in the subject molecule, would exert a strong electron-withdrawing inductive effect, potentially influencing the acidity of the 2-hydroxy group and the basicity of the quinoline nitrogen. This could have profound implications for the molecule's ability to interact with biological targets.

C-8 Substitution: The C-8 position is adjacent to the quinoline nitrogen, and substituents here can have a significant steric and electronic impact. The 8-hydroxyquinolines are a well-known class of metal-chelating agents, where the hydroxyl group at C-8 and the nitrogen at C-1 form a bidentate ligand. nih.govresearchgate.net While the subject molecule has a hydroxyl group at C-2, a bromine atom at C-8 would still influence the electronic properties of the entire benzene (B151609) portion of the scaffold. Reinvestigation of the bromination of 8-substituted quinolines has shown that the position and number of bromine substitutions are highly dependent on the reaction conditions and the nature of the substituent at the 8-position. acgpubs.org An 8-bromo substituent would increase local lipophilicity and could engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

The combination of a C-3 fluoro and a C-8 bromo group would create a unique electronic and steric profile, likely leading to a pharmacological activity distinct from mono-halogenated or differently di-halogenated quinolines.

Influence of the 2-Hydroxy Moiety on Overall SAR

The 2-hydroxyquinoline (B72897) core exists in tautomeric equilibrium with its keto form, quinolin-2(1H)-one. nih.gov This tautomerism can be crucial for its biological activity, allowing it to act as both a hydrogen bond donor and acceptor. The 2-hydroxy form has been identified as having antidiabetic effects through the inhibition of α-glucosidase and α-amylase. researchgate.net The position of the hydroxyl group significantly affects the antifungal activity of hydroxyquinoline derivatives, with 8-hydroxy derivatives generally being more active than those with a hydroxyl group at position 4. nih.gov

Unlike the well-studied 8-hydroxyquinolines, which owe much of their activity to metal chelation, the 2-hydroxy group does not form a similar bidentate chelation site with the quinoline nitrogen. nih.govacs.org However, it can still participate in metal ion coordination and, more importantly, form critical hydrogen bonds with amino acid residues in the active site of a target protein. Preliminary structure-activity relationship studies on 8-hydroxyquinoline (B1678124) blockers of the Histamine H2 receptor suggest that the moiety at the C-2 position can influence the type of antagonist behavior. acs.org Therefore, the 2-hydroxy group in 8-Bromo-3-fluoro-2-hydroxyquinoline is expected to be a key determinant of its biological activity, primarily through its hydrogen bonding capabilities and its influence on the electronic properties of the quinoline ring system.

Correlation between Substituent Electronic and Steric Effects and Biological Outcomes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the distribution of electrons within its structure. In this compound, the electronic and steric effects of the halogen substituents are critical.

Electronic Effects: Fluorine is the most electronegative element, and its placement at C-3 will create a localized region of electron deficiency. This strong inductive effect can influence the reactivity of the entire molecule. mdpi.com Bromine is also electronegative, though less so than fluorine, and will similarly withdraw electron density from the C-8 position. These electronic perturbations can alter the molecule's dipole moment and its ability to engage in electrostatic interactions with a biological target. The electron-donating or -withdrawing nature of substituents has been shown to be a key factor in the antimalarial activity of quinoline hybrids. rsc.org

Steric Effects: Bromine is considerably larger than a hydrogen atom, and its presence at the C-8 position will introduce steric bulk. This can either be beneficial, by forcing the molecule into a specific conformation that is optimal for binding, or detrimental, by causing steric clashes with the target protein. In some cases, excessive steric bulk on quinoline derivatives has been shown to abolish agonist activity at certain receptors. nih.gov The smaller size of the fluorine atom at C-3 is less likely to cause significant steric hindrance.

The interplay of these effects is complex. For instance, the lipophilicity conferred by the bromine atom might enhance passage through biological membranes, but its steric bulk could prevent optimal binding. Conversely, the electronic effects of the fluorine atom might enhance binding affinity but could also alter the molecule's metabolic profile.

Interactive Data Table: Physicochemical Properties of Halogens

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity Contribution (π) |

|---|---|---|---|

| Fluorine | 1.47 | 3.98 | +0.14 |

This table illustrates the differing steric (van der Waals radius) and electronic (electronegativity, lipophilicity) properties of fluorine and bromine that contribute to their differential effects on biological activity.

Rational Design Principles for Optimized Halogenated Hydroxyquinoline Derivatives

The development of new and improved therapeutic agents from the halogenated hydroxyquinoline scaffold requires a rational design approach based on established SAR principles.

Scaffold Hopping and Hybridization: A promising strategy involves combining the halogenated hydroxyquinoline motif with other pharmacophores to create hybrid molecules with dual or enhanced activity. For example, quinoline-imidazole hybrids have shown promising antimalarial activity. rsc.org This approach could be used to design novel derivatives of this compound linked to other bioactive moieties.

Positional Isomerism and Halogen Swapping: A systematic exploration of the positional placement of the bromine and fluorine atoms could yield compounds with improved activity or selectivity. For example, synthesizing and testing isomers such as 3-bromo-8-fluoro, 5-bromo-3-fluoro, or 7-bromo-3-fluoro derivatives would provide valuable SAR data. Swapping the halogens (i.e., 3-bromo-8-fluoro vs. 3-fluoro-8-bromo) would also help to dissect the specific contributions of each halogen at each position.

Target-Focused Design: As knowledge of the specific biological targets of quinoline derivatives grows, so does the potential for target-based drug design. By understanding the three-dimensional structure of the target's binding site, derivatives of this compound can be designed to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) and minimize steric clashes, leading to compounds with higher potency and selectivity. nih.gov

By applying these principles, medicinal chemists can systematically modify the this compound structure to develop new therapeutic candidates with optimized pharmacological profiles.

Coordination Chemistry and Metal Complex Formation of 8 Bromo 3 Fluoro 2 Hydroxyquinoline

Metal Chelation Properties with Transition Metal Ions (e.g., Cu, Zn, Fe, Al)

8-Bromo-3-fluoro-2-hydroxyquinoline is anticipated to act as a potent, monoprotic bidentate ligand, readily forming stable complexes with a variety of transition metal ions. The chelation occurs through the deprotonation of the hydroxyl group and the coordination of the lone pair of electrons from the quinoline (B57606) nitrogen atom to a central metal ion. scirp.orgrroij.com This forms a stable five-membered ring structure.

The parent compound, 8-hydroxyquinoline (B1678124), is known to form highly stable complexes with numerous metal ions, including copper (Cu²⁺), zinc (Zn²⁺), iron (Fe³⁺), and aluminum (Al³⁺). scispace.comrroij.com The presence of halogen substituents on the quinoline ring significantly modulates the electronic properties and lipophilicity of the ligand, which in turn influences the stability and biological activity of the resulting metal complexes. tandfonline.com

The bromo group at position 8 and the fluoro group at position 3 are both electron-withdrawing. These substituents are expected to decrease the pKa of the phenolic hydroxyl group, making it more acidic, and reduce the basicity of the quinoline nitrogen. This modification of electron density on the donor atoms will alter the stability constants of the formed metal complexes compared to the unsubstituted 8-HQ. Halogenation is also known to increase the lipophilicity of the molecule, which can enhance its ability to transport chelated metals across cell membranes. tandfonline.com The chelation affinity for different metals with 8-HQ derivatives often follows the order Fe³⁺ > Cu²⁺ > Zn²⁺. tandfonline.com

Table 1: Predicted Chelation Characteristics of this compound

| Feature | Description | Basis of Prediction |

| Chelation Site | Bidentate via hydroxyl oxygen and quinoline nitrogen. | Fundamental structure of the 8-hydroxyquinoline scaffold. scirp.orgrroij.com |

| Metal Ion Affinity | Expected to chelate Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺. | Known reactivity of the 8-HQ core with these metals. scispace.comrroij.com |

| Electronic Effects | Bromo and fluoro groups are electron-withdrawing, modulating complex stability. | General principles of physical organic chemistry. |

| Lipophilicity | Halogenation increases lipophilicity, potentially enhancing membrane permeability. | Established effects of halogenation on organic molecules. tandfonline.com |

Stoichiometry and Geometry of Formed Metal Complexes

The stoichiometry and geometry of the metal complexes formed by this compound are dictated by the coordination number and preferred geometry of the central metal ion. Based on extensive studies of 8-HQ and its analogues, predictable stoichiometries are formed. scispace.com

For divalent metal ions such as Cu(II) and Zn(II), a 1:2 metal-to-ligand ratio (ML₂) is commonly observed. scirp.orgscispace.com For trivalent ions like Fe(III) and Al(III), 1:3 (ML₃) complexes are typical. scispace.com

The geometry of these complexes varies:

ML₂ Complexes: Copper(II) complexes with 8-HQ derivatives often exhibit a square-planar geometry. Zinc(II) can form tetrahedral or, more commonly, octahedral complexes by coordinating two additional solvent molecules (e.g., water or DMSO). scirp.orgyoutube.com

ML₃ Complexes: Trivalent metals like Al(III) and Fe(III) typically form stable octahedral complexes with three bidentate ligands. A well-known example is tris(8-hydroxyquinolinato)aluminum (Alq₃), a benchmark material in organic light-emitting diodes (OLEDs). scirp.org

Table 2: Expected Stoichiometry and Geometry of Metal Complexes

| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Common Geometry |

| Cu(II) | 1:2 | Square-Planar |

| Zn(II) | 1:2 | Tetrahedral or Octahedral (with solvent) |

| Fe(III) | 1:3 | Octahedral |

| Al(III) | 1:3 | Octahedral |

Spectroscopic Characterization of Metal Chelates (e.g., UV-Vis, IR, Mass Spectrometry)

The formation of metal complexes with this compound can be unequivocally confirmed and characterized using various spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy: The complexation of the ligand with a metal ion typically results in a significant change in the electronic absorption spectrum. A bathochromic (red) shift of the ligand's absorption bands is generally observed upon chelation. researchgate.net This shift arises from ligand-to-metal or metal-to-ligand charge transfer transitions and is often accompanied by a distinct color change in the solution, a property utilized in the analytical determination of metals. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of which functional groups are involved in coordination. Upon complexation, the broad absorption band corresponding to the O-H stretch of the free ligand (typically around 3200-3400 cm⁻¹) is expected to disappear, confirming the deprotonation and coordination of the hydroxyl oxygen. Furthermore, shifts in the stretching frequencies of the C=N bond within the quinoline ring and the C-O bond of the phenol (B47542) would be observed, indicating the involvement of both the nitrogen and oxygen atoms in chelation. scirp.orgresearchgate.net

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the stoichiometry of the formed complexes. It allows for the detection of the molecular ion of the complex (e.g., [M(L)₂]⁺ or [M(L)₃]⁺), confirming the metal-to-ligand ratio in the coordination sphere. mdpi.com

Table 3: Predicted Spectroscopic Shifts upon Metal Chelation

| Spectroscopic Technique | Observed Change | Interpretation |

| UV-Vis | Bathochromic (red) shift of absorption bands. | Formation of a metal-ligand complex. researchgate.net |

| IR | Disappearance of broad O-H stretch; Shifts in C=N and C-O stretches. | Confirmation of coordination via N and O donor atoms. scirp.org |

| Mass Spectrometry | Detection of ions corresponding to [MLn]⁺. | Confirmation of complex stoichiometry. mdpi.com |

Influence of Metal Chelation on Biological Activity and Mechanism of Action (e.g., Metal Ionophores)

The biological activities of many 8-hydroxyquinoline derivatives are intrinsically linked to their ability to chelate metal ions and act as metal ionophores. tandfonline.comnih.gov An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer in a cell.

The general mechanism involves the 8-HQ derivative chelating an extracellular metal ion, such as copper or zinc. The resulting neutral and lipophilic metal complex can then diffuse across the cell membrane. dovepress.com The increased lipophilicity conferred by the bromo and fluoro substituents on this compound would likely enhance this transport capability. tandfonline.com

Once inside the cell, the complex can dissociate, releasing the metal ion and thereby disrupting the cell's tightly regulated metal homeostasis. This sudden increase in intracellular metal concentration can trigger a cascade of events, including:

Generation of Reactive Oxygen Species (ROS): Excess intracellular copper or iron can participate in Fenton-like reactions, producing highly damaging hydroxyl radicals and inducing oxidative stress. tandfonline.com

Enzyme Inhibition: The transported metal ions or the chelator itself can inhibit the function of essential metalloenzymes. scirp.org

Signaling Pathway Modulation: The redistribution of metal ions can initiate protective cell signaling pathways. For instance, the ionophore activity of clioquinol (B1669181), a halogenated 8-HQ, promotes cellular zinc and copper uptake, which can initiate signaling events that lead to the degradation of amyloid-β aggregates in models of Alzheimer's disease. nih.gov

This ionophoretic activity is the basis for the potent antimicrobial, anticancer, and antineurodegenerative properties reported for many 8-hydroxyquinoline compounds. nih.govdovepress.comresearchgate.net

Advanced Analytical Applications of 8 Bromo 3 Fluoro 2 Hydroxyquinoline

Development of Fluorescent Chemosensors for Specific Metal Ions (e.g., Fe³⁺, Al³⁺, Zn²⁺)

The 8-hydroxyquinoline (B1678124) scaffold is a cornerstone in the design of fluorescent chemosensors due to its inherent ability to form stable complexes with a wide array of metal ions. researchgate.netnih.gov This interaction often results in a significant and detectable change in the molecule's fluorescence properties, such as enhancement ("turn-on") or quenching ("turn-off") of the signal upon binding. nih.govnih.gov The introduction of substituents onto the quinoline (B57606) ring, such as bromine and fluorine atoms, is a well-established strategy to modulate the sensitivity, selectivity, and photophysical properties of the sensor. ossila.com

For instance, derivatives of 8-hydroxyquinoline have been extensively developed for the selective detection of biologically and environmentally important metal ions like ferric (Fe³⁺), aluminum (Al³⁺), and zinc (Zn²⁺) ions. researchgate.netmdpi.commdpi.com The nitrogen and oxygen atoms of the 8-hydroxyquinoline core create a favorable binding site for these metal ions. researchgate.net It is hypothesized that 8-Bromo-3-fluoro-2-hydroxyquinoline would also exhibit such properties. The electron-withdrawing nature of the fluorine and bromine atoms could potentially enhance the acidity of the hydroxyl group, influencing the complexation thermodynamics and kinetics, and shift the emission wavelengths, which could be advantageous for specific sensing applications.

Table 1: Anticipated Performance Characteristics of this compound as a Metal Ion Sensor (Hypothetical)

| Target Ion | Expected Sensing Mechanism | Potential Advantage of Substitution |

| Fe³⁺ | Fluorescence Quenching | Enhanced selectivity, lower limit of detection |

| Al³⁺ | Fluorescence Enhancement | Shifted emission for reduced background |

| Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fine-tuned binding affinity |

This table is hypothetical and based on the known properties of related 8-hydroxyquinoline derivatives. Experimental validation for this compound is required.

Applications in Extraction and Separation Techniques

8-Hydroxyquinoline and its analogues have a long history of use as extracting and chelating agents in separation science. uci.edu Their ability to form neutral, often water-insoluble, complexes with metal ions allows for the selective transfer of these ions from an aqueous phase to an immiscible organic phase. This principle is fundamental to techniques like liquid-liquid extraction and solid-phase extraction for the preconcentration and separation of trace metals.

The fluorescence of the metal complexes can be exploited in chromatographic applications. uci.eduacs.org For example, an 8-hydroxyquinoline derivative can be used as a post-column derivatization agent in high-performance liquid chromatography (HPLC). After the separation of metal ions on the column, the reagent is introduced to form fluorescent complexes, which are then detected with high sensitivity by a fluorescence detector. uci.edu

While no specific studies detailing the use of this compound in extraction or separation have been identified, its structure suggests it would be a viable candidate for such applications. The bromo and fluoro substituents would alter its solubility characteristics in various organic solvents and its affinity for different stationary phases in chromatography, potentially offering new selectivities for separating complex mixtures of metal ions.

Bioanalytical Detection Methods Employing the Compound (if applicable)

The ability of 8-hydroxyquinoline derivatives to chelate metal ions that are crucial in biological systems has led to their use in bioanalytical methods. nih.gov Fluorescent derivatives are particularly valuable as they can be used to visualize the distribution and concentration of metal ions within living cells using techniques like fluorescence microscopy. nih.gov For example, sensors for Zn²⁺, which plays a vital role in neurotransmission and enzymatic function, have been developed from this class of compounds. mdpi.com

Given the established use of related compounds in cellular imaging, it is plausible that this compound could be developed as a probe for bioanalytical applications. Its utility would depend on factors such as cell permeability, cytotoxicity, and its specific response to target ions within the complex intracellular environment. Research would be needed to assess these properties and to determine if it offers any advantages over existing probes for detecting metal ions in biological samples.

Future Research Trajectories and Therapeutic Perspectives

Exploration of Novel Synthetic Routes and Derivatization Strategies

The development of efficient and versatile synthetic methodologies is paramount for exploring the full therapeutic potential of 8-Bromo-3-fluoro-2-hydroxyquinoline. While classical methods like the Skraup and Friedlander syntheses provide general access to the quinoline (B57606) core, future research should focus on regioselective strategies that allow for precise installation of the bromo and fluoro substituents. scispace.com Building upon established protocols for related compounds, several avenues for synthesis and derivatization can be envisioned.

Future synthetic efforts could adapt existing methods for halogenated quinolines. For instance, the bromination of various 8-substituted quinolines has been extensively studied, providing a roadmap for introducing the C8-bromo group. acgpubs.orgresearchgate.net Similarly, synthetic routes for fluoro-quinolines, potentially starting from building blocks like 2-fluoromalonic acid, could be optimized for the target compound. researchgate.net

Derivatization of the core this compound structure is crucial for generating a library of analogs to establish structure-activity relationships (SAR). The 8-hydroxyquinoline (B1678124) scaffold offers multiple reaction sites for modification. nih.gov Key derivatization strategies for future exploration include:

The Mannich Reaction: This reaction can be used to introduce aminoalkyl groups, typically at the C7 position, which has been shown to be critical for certain biological activities, such as anticancer effects. nih.govnih.govacs.org

Suzuki Cross-Coupling: This powerful reaction allows for the introduction of aryl or heteroaryl substituents, often at halogenated positions like C5 or C7, by forming new carbon-carbon bonds. scispace.com

Hybridization: Conjugating the this compound moiety with other known pharmacophores (e.g., ciprofloxacin) could lead to hybrid molecules with dual or synergistic modes of action. nih.gov

| Synthetic Strategy | Description | Potential Application for this compound | Reference |

| Skraup/Friedlander Synthesis | Classical methods for constructing the quinoline ring system from aromatic amines. | Foundational synthesis of the core quinoline scaffold. | scispace.com |

| Regioselective Bromination | Introduction of bromine atoms at specific positions on the quinoline ring. | Synthesis of the 8-bromo substituted core. | acgpubs.orgresearchgate.net |

| Mannich Reaction | Aminoalkylation of the phenolic ring, typically at the C7 position. | Introduction of diverse amine side chains to modulate solubility and biological activity. | nih.govnih.gov |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction to form C-C bonds, often at halogenated sites. | Further derivatization at the bromo-substituted position if desired, or at other positions. | scispace.com |

Comprehensive In Vivo Pharmacological Evaluation and Efficacy Studies

While in vitro studies are essential for initial screening, comprehensive in vivo pharmacological evaluation is a critical next step to ascertain the therapeutic relevance of this compound. The biological activities observed in related 8-hydroxyquinoline derivatives provide a strong rationale for pursuing such studies.

For example, a multifunctional quinolylnitrone derivative, QN 19, has demonstrated neuroprotective properties and anti-amnesic effects in animal models of Alzheimer's disease. nih.gov Chronic treatment with this compound was found to reduce the amyloid plaque burden in the hippocampus and cortex of transgenic mice. nih.gov These findings suggest that this compound and its derivatives should be evaluated in relevant animal models of neurodegeneration.

Similarly, given the potent anticancer activity of many 8-HQ compounds, in vivo efficacy studies using cancer xenograft models are warranted. nih.gov These studies would be essential to determine not only the compound's ability to reduce tumor growth but also to evaluate its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), and to establish a preliminary safety profile.

Targeting Multidrug Resistance Mechanisms in Disease

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux drugs from cancer cells. nih.gov An emerging strategy to combat MDR is to exploit "collateral sensitivity," where MDR cells exhibit increased sensitivity to certain compounds compared to their drug-sensitive counterparts.

Recent research has identified 8-hydroxyquinoline-derived Mannich bases as a class of compounds with robust MDR-selective toxicity. nih.govacs.org The mechanism appears to be linked to the compounds' ability to chelate metal ions, a process influenced by substitutions on the quinoline ring. nih.gov The presence of halogens, such as the bromine and fluorine in this compound, is known to modulate the physicochemical properties of the molecule, including its pKa and metal-binding affinity.

Future research should focus on:

Evaluating this compound and its derivatives against a panel of MDR cancer cell lines versus their non-resistant parental lines.

Investigating the role of metal chelation in its mechanism of action against MDR cells.

Determining if the compound can modulate the function of key ABC transporters.

| Structural Feature/Property | Influence on MDR-Selective Activity | Rationale | Reference |

| 8-Hydroxyquinoline Core | Essential for activity. | Provides the {N,O} donor set necessary for metal chelation. | nih.gov |

| Mannich Base Side Chain | Modulates activity. | Influences pKa values, which are critical for protonation and metal binding. | nih.gov |

| Halogen Substitution (R5) | Can increase activity. | Affects the electronic properties and lipophilicity of the molecule, influencing metal binding and cell permeability. | nih.govacs.org |

Design of Multifunctional Ligands for Complex Pathophysiologies

Complex diseases like neurodegenerative disorders (e.g., Alzheimer's and Parkinson's disease) are characterized by a multifactorial pathology, involving oxidative stress, metal dyshomeostasis, and neurotransmitter deficiencies. nih.gov This complexity makes them difficult to treat with single-target drugs, creating a demand for multifunctional ligands that can address multiple pathological targets simultaneously.

The 8-hydroxyquinoline scaffold is an ideal platform for designing such ligands due to its intrinsic properties. scispace.comnih.gov It is a well-established metal chelator and can be derivatized to incorporate other pharmacophoric elements. nih.govnih.gov Research on quinolylnitrones has shown that 8-HQ derivatives can be engineered to possess a combination of activities, including:

Inhibition of key enzymes like cholinesterases (AChE, BChE) and monoamine oxidases (MAO-A, MAO-B).

Chelation of biometals like copper, zinc, and iron.

Scavenging of free radicals.

The this compound core could serve as a novel starting point for such designs. The specific halogenation pattern may fine-tune the ligand's binding affinity for various targets and improve its ability to cross the blood-brain barrier. Future work should involve the synthesis of derivatives that combine the this compound core with other functional groups known to interact with neurological targets, followed by comprehensive in vitro testing of their multifunctional profile.

| Targeted Property | Example from 8-HQ Derivatives (QN 19) | Therapeutic Relevance | Reference |

| Enzyme Inhibition | Potent inhibitor of human Butyrylcholinesterase (hBChE) and Monoamine Oxidase B (hMAO-B). | Addresses neurotransmitter imbalance in neurodegenerative diseases. | nih.gov |

| Biometal Chelation | The 8-hydroxyquinoline ring acts as a chelator. | Modulates metal ions implicated in amyloid plaque formation and oxidative stress. | nih.gov |

| Radical Scavenging | Acts as a free radical scavenger. | Combats oxidative stress, a key component of neuronal damage. | nih.gov |

| Neuroprotection | Shows neuroprotective properties in a 6-hydroxydopamine cell model of Parkinson's disease. | Directly protects neurons from degeneration. | nih.gov |

Potential for Clinical Translation and Drug Development

The journey from a promising chemical entity to a clinically approved drug is long and arduous, yet the foundational properties of the 8-hydroxyquinoline scaffold suggest that derivatives of this compound have significant potential. Several 8-HQ derivatives are already used as marketed drugs, demonstrating that this chemical class can possess favorable pharmacological and safety profiles. nih.govnih.gov

The potential for clinical translation hinges on the successful execution of the research trajectories outlined above. A lead compound, potentially this compound itself or an optimized derivative, would need to demonstrate robust efficacy in relevant in vivo models and a favorable safety profile in preclinical toxicology studies.

Key milestones on the path to clinical development include:

Lead Optimization: Systematically modifying the lead compound to enhance efficacy, improve ADME properties, and minimize off-target effects.

Preclinical Development: Conducting comprehensive safety and toxicology studies in animal models under Good Laboratory Practice (GLP) conditions.

Investigational New Drug (IND) Application: Submitting a detailed application to regulatory authorities (e.g., the FDA) to request permission to begin human trials.

Clinical Trials: Progressing through Phase I (safety), Phase II (efficacy in patients), and Phase III (large-scale efficacy and safety) trials.

Given the promising avenues in targeting MDR in cancer and designing multifunctional ligands for neurodegenerative diseases, a focused and sustained research effort into this compound and its analogs is a scientifically sound and compelling endeavor.

Conclusion

Summary of Key Research Findings on 8-Bromo-3-fluoro-2-hydroxyquinoline

A comprehensive search of scientific databases and chemical literature did not yield any specific research findings for this compound. There is no available information regarding its synthesis, chemical properties, or potential biological activities. The absence of data prevents the creation of a summary of research findings or detailed data tables for this particular compound.

The broader class of 8-hydroxyquinolines, however, is well-documented for its wide range of biological activities, including antimicrobial, anticancer, and antifungal effects, which are often attributed to their ability to chelate metal ions. nih.gov Similarly, halogenated quinolines, such as 3-bromo-8-fluoroquinoline, have been investigated for their potential in medicinal chemistry as building blocks for more complex pharmaceutical compounds with antibacterial, anticancer, and antiviral properties. smolecule.com These activities are often enhanced by the presence of halogen atoms like bromine and fluorine, which can modulate the compound's electronic properties, lipophilicity, and binding interactions with biological targets. smolecule.com

However, it is crucial to note that these findings relate to the general class of compounds and not specifically to this compound. Without direct experimental evidence, the properties and activities of this specific molecule remain hypothetical.

Outlook on its Academic and Pharmaceutical Significance

Given the current lack of research, the academic and pharmaceutical significance of this compound is yet to be determined.

From an academic perspective, the compound represents an unexplored area of chemical space. Research into its synthesis would be a novel endeavor, potentially requiring the development of new synthetic methodologies. Subsequent characterization of its physicochemical properties would contribute to the fundamental understanding of how the specific arrangement of bromo, fluoro, and hydroxy substituents on the quinoline (B57606) core influences its chemical behavior.

From a pharmaceutical standpoint, should the compound be synthesized and studied, it could potentially exhibit interesting biological activities, drawing from the established significance of the 8-hydroxyquinoline (B1678124) scaffold. nih.govrroij.com The combination of a bromine atom, a fluorine atom, and a hydroxyl group on the quinoline ring could lead to unique pharmacological profiles. For instance, many 8-hydroxyquinoline derivatives are investigated for their potential as neuroprotective agents, anticancer therapeutics, and antimicrobials. nih.gov The specific substitutions on this compound might fine-tune these activities, potentially offering enhanced efficacy or novel mechanisms of action.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 8-Bromo-3-fluoro-2-hydroxyquinoline?

- Methodology :

- Bromination : Start with a quinoline precursor (e.g., 3-fluoro-2-hydroxyquinoline). Use brominating agents like in or , as bromination at position 8 is sterically guided by adjacent substituents .

- Fluorination : Introduce fluorine at position 3 via electrophilic substitution using or , ensuring anhydrous conditions to avoid hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : - and -NMR confirm substitution patterns. Fluorine’s electronegativity deshields adjacent protons, while bromine’s anisotropic effect broadens signals .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks and isotopic patterns (e.g., ) .

- X-ray Crystallography : Resolves crystal packing and π-π interactions, as seen in related bromoquinolines .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for halogenated quinolines be resolved?

- Methodology :

- Systematic Replication : Standardize reaction conditions (e.g., solvent purity, temperature control) to minimize variability .

- Data Triangulation : Cross-validate yields using HPLC purity assays and -NMR integration. For example, discrepancies in fluorination efficiency may arise from trace moisture; Karl Fischer titration ensures solvent dryness .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How to design experiments probing the zwitterionic equilibrium of 2-hydroxyquinoline derivatives?

- Methodology :

- pH-Dependent Studies : Use UV-Vis spectroscopy to track absorption shifts (e.g., 250–350 nm) as pH varies. The hydroxyl group’s deprotonation (pKa ~9–10) stabilizes the zwitterionic form .

- NMR Titration : Monitor -NMR chemical shifts (e.g., downfield shifts for deprotonated hydroxyl) in DO/CDOD mixtures .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict equilibrium constants and charge distribution .

Q. What strategies optimize fluorination selectivity in polyhalogenated quinolines?

- Methodology :

- Directing Groups : Use protective groups (e.g., acetyl for hydroxyl) to block undesired fluorination sites .

- Temperature Control : Lower temperatures (–20°C to 0°C) reduce side reactions; e.g., slow addition of minimizes decomposition .

- Catalysis : Transition metals (e.g., Pd/Cu) enhance regioselectivity in cross-coupling reactions for late-stage fluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.